Methyl 3-({[5-(4-chlorophenyl)furan-2-yl]carbonyl}amino)-4-(4-ethylpiperazin-1-yl)benzoate
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Overview
Description
Methyl 3-({[5-(4-chlorophenyl)furan-2-yl]carbonyl}amino)-4-(4-ethylpiperazin-1-yl)benzoate is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-({[5-(4-chlorophenyl)furan-2-yl]carbonyl}amino)-4-(4-ethylpiperazin-1-yl)benzoate typically involves multiple steps, starting with the preparation of the core structures. The process often includes:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenyl group: This step may involve electrophilic aromatic substitution reactions.
Coupling reactions: The furan and chlorophenyl groups are coupled using reagents such as palladium catalysts in Suzuki-Miyaura cross-coupling reactions.
Formation of the benzoate ester: This is typically done through esterification reactions using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-({[5-(4-chlorophenyl)furan-2-yl]carbonyl}amino)-4-(4-ethylpiperazin-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced aromatic compounds.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
Methyl 3-({[5-(4-chlorophenyl)furan-2-yl]carbonyl}amino)-4-(4-ethylpiperazin-1-yl)benzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as organic semiconductors.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of Methyl 3-({[5-(4-chlorophenyl)furan-2-yl]carbonyl}amino)-4-(4-ethylpiperazin-1-yl)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: These compounds share the furan ring structure and have similar applications in medicinal chemistry and materials science.
Chlorophenyl compounds: These compounds feature the chlorophenyl group and are used in various chemical and biological applications.
Uniqueness
Methyl 3-({[5-(4-chlorophenyl)furan-2-yl]carbonyl}amino)-4-(4-ethylpiperazin-1-yl)benzoate is unique due to its combination of multiple functional groups and heterocyclic structures. This combination provides a versatile scaffold for the development of new compounds with diverse applications.
Properties
Molecular Formula |
C25H26ClN3O4 |
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Molecular Weight |
467.9 g/mol |
IUPAC Name |
methyl 3-[[5-(4-chlorophenyl)furan-2-carbonyl]amino]-4-(4-ethylpiperazin-1-yl)benzoate |
InChI |
InChI=1S/C25H26ClN3O4/c1-3-28-12-14-29(15-13-28)21-9-6-18(25(31)32-2)16-20(21)27-24(30)23-11-10-22(33-23)17-4-7-19(26)8-5-17/h4-11,16H,3,12-15H2,1-2H3,(H,27,30) |
InChI Key |
HQTNXWRGUHQTEH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC=C(O3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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